molecular formula C9H16O2 B12658854 1-Vinylpentyl acetate CAS No. 35926-06-8

1-Vinylpentyl acetate

Cat. No.: B12658854
CAS No.: 35926-06-8
M. Wt: 156.22 g/mol
InChI Key: SIOVHXRHPCJGFJ-UHFFFAOYSA-N
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Description

1-Vinylpentyl acetate, also known as hept-1-en-3-yl acetate, is an organic compound with the molecular formula C9H16O2. It is a clear, colorless liquid with a mild odor. This compound is part of the ester family and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Vinylpentyl acetate can be synthesized through the esterification of 1-vinylpentanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-Vinylpentyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Vinylpentyl acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-vinylpentyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and 1-vinylpentanol. The vinyl group can participate in addition reactions, while the acetate group can be involved in esterification and transesterification reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its vinyl group, which imparts distinct reactivity compared to other esters. This makes it valuable in specific synthetic applications where the vinyl functionality is required .

Properties

CAS No.

35926-06-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

hept-1-en-3-yl acetate

InChI

InChI=1S/C9H16O2/c1-4-6-7-9(5-2)11-8(3)10/h5,9H,2,4,6-7H2,1,3H3

InChI Key

SIOVHXRHPCJGFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=C)OC(=O)C

Origin of Product

United States

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